Methyl 2,3,4-tribromobutanoate

Description

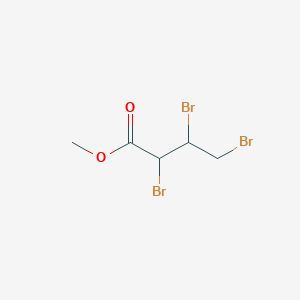

Methyl 2,3,4-tribromobutanoate (CAS: 854862-80-9) is a brominated ester with the molecular formula C₅H₇Br₃O₂ and a molecular weight of 338.82 g/mol. Its structure features a butanoate backbone substituted with three bromine atoms at the 2-, 3-, and 4-positions, esterified with a methyl group. Bromine’s high electronegativity and steric bulk significantly influence its reactivity and physical properties, making it distinct from other esters.

Properties

CAS No. |

854862-80-9 |

|---|---|

Molecular Formula |

C5H7Br3O2 |

Molecular Weight |

338.82 g/mol |

IUPAC Name |

methyl 2,3,4-tribromobutanoate |

InChI |

InChI=1S/C5H7Br3O2/c1-10-5(9)4(8)3(7)2-6/h3-4H,2H2,1H3 |

InChI Key |

BHLSTJKFRQSGRP-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C(CBr)Br)Br |

Canonical SMILES |

COC(=O)C(C(CBr)Br)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Elimination Reactions

The presence of three bromine atoms on the butanoate backbone facilitates β-elimination pathways under basic or thermal conditions. For example:

-

Base-Induced Dehydrohalogenation :

Treatment with strong bases (e.g., Na₂CO₃ or K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) may yield α,β-unsaturated esters via sequential HBr elimination. This mirrors the formation of trans-2-bromobutene from 2,3-dibromo-2-methylbutyric acid under similar conditions .

Example : -

Thermal Elimination :

Heating in solvents like 1,4-dioxane at 75–100°C could promote elimination, forming conjugated dienes or ketenes. Studies on methyl butanoate pyrolysis suggest that brominated analogs may release CO₂ or ketenes (e.g., CH₂=C=O) at elevated temperatures .

Nucleophilic Substitutions

The bromine atoms at positions 2, 3, and 4 are susceptible to nucleophilic attack, particularly in SN2 mechanisms:

-

Grignard Reagent Formation :

Reaction with magnesium in tetrahydrofuran (THF) could replace bromine at the terminal position (C4), forming organometallic intermediates. This parallels the synthesis of trans-2-methyl-2-butenal from trans-2-bromobutene via Grignard reagents . -

Cross-Coupling Reactions :

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) might selectively replace bromine at the less hindered C4 position, enabling C–C bond formation.

Thermal Decomposition Pathways

At high temperatures (>800 K), this compound likely undergoes complex fragmentation:

These pathways align with the thermal cracking behavior observed in methyl butanoate and acetate, where β-scission and radical recombinations dominate .

Reductive Transformations

Catalytic hydrogenation or treatment with reducing agents (e.g., LiAlH₄) could selectively reduce ester or bromide groups:

-

Bromine Reduction :

Using zinc in acetic acid may debrominate the compound, yielding methyl butenoate derivatives.

Mechanistic Insights from Deuterium Studies

Isotopic labeling (e.g., deuterium at C3 or C4) could clarify elimination vs. substitution dominance, as demonstrated in carbocation rearrangements of brominated alkanes . For instance, deuterium retention in products would confirm double-bond intermediates during dehydrohalogenation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with methyl 2,3,4-tribromobutanoate, primarily as substituted methyl esters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| This compound | C₅H₇Br₃O₂ | 338.82 | Br (2,3,4-positions) | High density, potential flame retardancy |

| Butanoic acid, 2-ethyl-2-methyl-, methyl ester | C₈H₁₆O₂ | 144.21 | Ethyl, methyl (2-position) | Volatile; insect antennal response |

| Methyl 2-benzoylamino-3-oxobutanoate | C₁₂H₁₃NO₄ | 235.24 | Benzoylamino, ketone groups | Reactive in nucleophilic additions |

| Methyl 2,3,4-triphenylbenzoate | C₂₆H₂₀O₂ | 356.44 | Phenyl groups (2,3,4-positions) | Solid (mp 147–149°C); aromatic stability |

| Isobutyl 2-(complex substituents)butanoate | Variable | ~400–500 (estimated) | Thiazole, hydroperoxy groups | Pharmaceutical intermediates |

Physical and Chemical Properties

- This compound: Bromine substituents increase molecular weight and density.

- 2-Ethyl-2-methyl butanoate methyl ester: Lower molecular weight (144.21 g/mol) and higher volatility, as evidenced by its role in plant volatile-mediated insect behavior .

- Methyl 2,3,4-triphenylbenzoate : Aromatic phenyl groups confer rigidity, resulting in a solid state (mp 147–149°C) and stability under electron impact in mass spectrometry .

Reactivity and Stability

- Brominated vs. Phenylated Esters: Bromine’s electronegativity makes this compound more reactive in elimination or substitution reactions compared to the sterically hindered methyl 2,3,4-triphenylbenzoate. The latter’s aromatic rings stabilize the structure, reducing fragmentation under electron impact .

- Ketone vs. Bromine Reactivity: Methyl 2-benzoylamino-3-oxobutanoate’s ketone group enables nucleophilic additions, whereas bromine in the target compound may favor radical-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.